3,4-dichloro-N-(3,5-dichlorophenyl)benzamide
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Overview
Description
3,4-Dichloro-N-(3,5-dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl4NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple chlorine atoms attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the aniline derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The starting materials, 3,5-dichlorobenzoyl chloride and 3,4-dichloroaniline, are often sourced from commercial suppliers and used without further purification .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring .
Scientific Research Applications
3,4-Dichloro-N-(3,5-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(3,5-dichlorophenyl)benzamide is unique due to the specific arrangement of chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities .
Properties
CAS No. |
56661-52-0 |
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Molecular Formula |
C13H7Cl4NO |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
3,4-dichloro-N-(3,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-4-9(15)6-10(5-8)18-13(19)7-1-2-11(16)12(17)3-7/h1-6H,(H,18,19) |
InChI Key |
WYXNHCGPPWVBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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